Bis(2-pyridylcarbonyl)amine
Description
Molecular Formula and Nomenclature
Bis(2-pyridylcarbonyl)amine possesses the molecular formula C₁₂H₉N₃O₂, establishing it as a nitrogen-rich heterocyclic compound with significant aromatic character. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as N-(pyridine-2-carbonyl)pyridine-2-carboxamide, reflecting its structural composition of two pyridine-2-carbonyl units linked through an amide nitrogen atom. The molecular weight of 227.22 grams per mole positions this compound within the moderate molecular weight range typical of polydentate ligands used in coordination chemistry.
The compound's Chemical Abstracts Service registry number 6707-97-7 provides unique identification within chemical databases, while alternative nomenclature includes 2-pyridinecarboxamide,n-(2-pyridinylcarbonyl)- and this compound. The monoisotopic mass of 227.069477 daltons confirms the precise molecular composition and enables accurate mass spectrometric identification. These naming conventions reflect the compound's functional group arrangement, emphasizing the presence of two pyridine rings each bearing a carbonyl substituent at the 2-position, connected through a central amide linkage.
The structural simplicity indicated by the molecular formula belies the compound's rich coordination chemistry and the complexity of its interactions with metal centers. The presence of three nitrogen atoms and two oxygen atoms provides multiple potential coordination sites, contributing to its classification as a polydentate ligand capable of forming chelate complexes. The aromatic pyridine rings contribute to the compound's stability through delocalized π-electron systems, while the carbonyl groups introduce additional electrostatic interactions that influence both intermolecular packing and metal coordination behavior.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(pyridine-2-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2/c16-11(9-5-1-3-7-13-9)15-12(17)10-6-2-4-8-14-10/h1-8H,(H,15,16,17) |
InChI Key |
IZWWLMMXODPJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC(=O)C2=CC=CC=N2 |
Synonyms |
is(2-pyridylcarbonyl)amine bpcaH cpd |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of bis(2-pyridylcarbonyl)amine typically involves the oxidation of ethylbis(2-pyridylmethyl)amine using metal complexes, such as trichloridoruthenium(III). The resulting compound exhibits unique structural properties that make it suitable for various applications.
- Synthesis Method : The oxidation process leads to the formation of a ligand-based product that can interact with metal ions, enhancing its utility in coordination complexes .
- Characterization Techniques : Techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry are employed to confirm the structure and properties of this compound and its metal complexes .
Coordination Chemistry
This compound serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied.
- Metal Complexes : The formation of copper(II) complexes with this compound has been documented, showcasing its potential in catalysis and material science .
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ru(III) | Moderate | Electrocatalysis |
| Ni(II) | High | Anticancer Agents |
Catalytic Applications
The catalytic properties of this compound have been explored in various reactions, including oxidation and reduction processes.
- Oxidation Reactions : Studies have demonstrated that bpca can facilitate the oxidation of alcohols and other substrates in the presence of metal catalysts. For instance, its interaction with ruthenium complexes enhances the efficiency of oxidation reactions by stabilizing reactive intermediates .
- Electrocatalytic Activity : The compound has shown promise in electrocatalytic applications, particularly in fuel cells where efficient electron transfer is crucial .
Biological Applications
Recent research highlights the potential biological applications of this compound and its metal complexes.
- Anticancer Activity : Some studies indicate that copper complexes derived from this compound exhibit significant cytotoxicity against cancer cell lines, suggesting their potential use as therapeutic agents .
- Copper Chelation : The ability of bpca to chelate copper ions positions it as a candidate for treating diseases associated with copper dysregulation, such as Wilson's disease .
Case Study 1: Copper Complexes in Anticancer Research
Research conducted on copper(II) complexes formed with this compound revealed their efficacy against various cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity, demonstrating that these complexes could induce apoptosis in cancer cells more effectively than free copper ions .
Case Study 2: Electrocatalytic Performance
A study investigating the electrocatalytic properties of a ruthenium complex containing this compound showed enhanced performance in oxygen reduction reactions. The findings suggested that the ligand's structural features significantly influence the catalytic activity, making it a valuable component for fuel cell applications .
Comparison with Similar Compounds
Structural and Coordination Features
The table below compares Hbpca with structurally related ligands:
Key Observations :
- Hbpca forms rigid, planar complexes due to its conjugated amide group, favoring one-dimensional (1D) coordination polymers via π-π stacking (e.g., [Cu(bpca)]$^+$ chains).
- Di(2-picolyl)amine lacks rigidity, enabling dynamic coordination modes suitable for catalysis.
- HMTA acts as a bridging ligand in 2D/3D metal-organic frameworks (MOFs), contrasting with Hbpca’s 1D preference.
Hbpca Complexes :
- Copper(II) : Forms square-pyramidal complexes (e.g., $[Cu2(bpca)2(\alpha\text{-methylglutarato)(H2O)2}]$), where bpca occupies basal positions. Bond lengths (Cu–N: 1.902–1.979 Å) align with related Fe(III) complexes.
- Iron(III) : Generates luminescent or magnetic assemblies (e.g., $[Fe(bpca)2(ClO4)]$), with Fe–N distances of 1.93–2.01 Å.
Di(2-picolyl)amine Complexes :
- Used in catalysis (e.g., triazole derivatives for C–N bond formation). Flexibility allows adaptive binding to Zn(II) in enzyme-mimetic systems.
HMTA Complexes :
- Construct 2D/3D MOFs (e.g., $[Cu(HMTA)(NO3)2]_n$), leveraging HMTA’s tetradentate bridging.
Research Frontiers and Limitations
- Di(2-picolyl)amine : Underutilized in supramolecular chemistry due to flexibility.
- HMTA : Dominates in MOFs but less effective in forming luminescent complexes compared to Hbpca.
Preparation Methods
Reaction Conditions and Optimization
The most well-documented synthesis of Hbpca involves the oxidation of ethylbis(2-pyridylmethyl)amine (ebpma) coordinated to a ruthenium(III) center. The reaction employs fac-[RuCl₃(ebpma)] as the starting complex, which is treated with cerium(IV) ammonium nitrate [(NH₄)₂Ce(NO₃)₆] in acetonitrile at room temperature. This process yields the acetonitrile-dichlorido-ruthenium(III) complex [RuCl₂(NCCH₃)(bpca)]·CH₃CN, where the ebpma ligand is oxidized to bis(2-pyridylcarbonyl)aminate (bpca). Key reaction parameters include:
-
Oxidizing Agent : Cerium(IV) ammonium nitrate in a 1:1 molar ratio with the Ru complex.
-
Solvent : Acetonitrile, which stabilizes the intermediate and final product.
-
Yield : Nearly quantitative (95–98%) for the fac-isomer of the starting complex.
The geometry of the Ru complex significantly impacts efficiency. For example, the mer-isomer of [RuCl₃(ebpma)] produces the same bpca ligand but with reduced yield (~70%), highlighting the importance of the fac configuration in facilitating oxidation.
Mechanistic Pathway
The oxidation mechanism proceeds via ligand-centered electron transfer. The ethyl group of ebpma undergoes C–H activation, followed by oxidation to form two carbonyl groups (Fig. 1). This transformation is supported by the isolation of benzaldehyde as a byproduct when benzylbis(2-pyridylethyl)amine (bbpma) is used as the substrate. The Ru(III) center likely stabilizes radical intermediates during the oxidation, enabling the conversion of the ethylamine backbone into a diamagnetic bpca ligand.
Figure 1: Proposed Mechanism for bpca Formation
Demetallation and Isolation
To isolate free Hbpca, the [RuCl₂(NCCH₃)(bpca)] complex is treated with hydrochloric acid under reflux conditions. This step replaces the acetonitrile ligand with chloride, yielding [RuCl₃(Hbpca)]·4H₂O. Subsequent reduction with zinc in ethanol-acetonitrile mixtures releases Hbpca, though the free ligand is often stabilized as its sodium or ammonium salts.
Comparative Analysis of Substrate Scope and Byproduct Formation
Byproduct Management
The formation of aldehydes (e.g., benzaldehyde) during oxidation necessitates careful byproduct removal via distillation or chromatography. Gas chromatography and ¹H NMR spectroscopy are critical for verifying byproduct identity and purity.
Spectroscopic and Crystallographic Characterization
Spectroscopic Data
Crystallographic Insights
X-ray diffraction studies reveal a pseudo-octahedral geometry around Ru(III), with bpca coordinating via two pyridyl N atoms and one amide N atom (Table 1).
Table 1: Crystallographic Data for [RuCl₂(NCCH₃)(bpca)]·CH₃CN
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell dimensions | |
| Bond angles (N–Ru–N) | 78.5°–92.3° |
Q & A
Q. What are the established synthetic routes for preparing Bis(2-pyridylcarbonyl)amine (Hbpca) and its metal complexes?
- Methodological Answer : Hbpca is synthesized via condensation of pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate, followed by reduction using agents like sodium borohydride under mild acidic conditions . For metal complexes (e.g., Fe(III)), Hbpca is layered with metal salts (e.g., Fe(ClO₄)₃·6H₂O) in methanol/water solutions, enabling slow crystallization for structural analysis . Alternative routes involve direct coordination with transition metals, where steric effects from aryl substituents (e.g., Mesityl) are controlled during ligand design .
Q. Which characterization techniques are critical for analyzing Hbpca and its coordination complexes?
- Methodological Answer :
- X-ray diffraction (XRD) : Determines bond lengths (e.g., Fe–N: 1.902–1.979 Å) and angles (N–Fe–N: 81.65°–178.54°), crucial for understanding coordination geometry .
- NMR/FTIR : Identifies ligand proton environments (e.g., pyridyl resonances) and metal-ligand vibrational modes (e.g., ν(C=O)) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for complexes with labile ligands (e.g., perchlorate counterions) .
Q. How can researchers optimize reaction conditions for Hbpca-based complex formation?
- Methodological Answer : Solvent polarity and pH are critical. For example, Fe(III) complexes form preferentially in methanol/water (1:1) at neutral pH, while acidic conditions destabilize the ligand. Kinetic studies using UV-Vis spectroscopy can monitor metal-ligand equilibria, with temperature-controlled setups (20–25°C) ensuring reproducibility .
Advanced Research Questions
Q. How do steric and electronic effects of Hbpca derivatives influence transition-metal coordination and catalytic activity?
- Methodological Answer : Substituents on the pyridyl rings (e.g., methyl groups at the 6-position) enhance electron density at the carbonyl group, increasing metal-ligand bond strength. Steric bulk from aryl groups (e.g., 2-iPrC₆H₄) restricts olefin binding in Cu(I) complexes, as shown in [Cu(Ar-dpa)(styrene)]BF₄ systems . Computational studies (DFT) correlate ligand geometry with catalytic turnover in oxidation reactions, where planar Hbpca configurations favor electron transfer .
Q. What strategies resolve contradictions in reported bond lengths or catalytic efficiencies of Hbpca complexes?
- Methodological Answer : Discrepancies in Fe–N bond lengths (e.g., 1.902 vs. 1.979 Å) arise from crystallographic disorder or solvent effects. Multi-technique validation (XRD, EXAFS) and controlled crystallization (e.g., slow diffusion methods) minimize artifacts . For catalytic data, benchmarking against standardized substrates (e.g., styrene epoxidation) under identical conditions (temperature, solvent) ensures comparability .
Q. How can Hbpca be integrated into theoretical frameworks for ligand design in catalysis?
- Methodological Answer : Ligand-field theory and molecular orbital analysis guide modifications. For example, electron-withdrawing groups on Hbpca lower the LUMO energy, enhancing oxidative catalysis. Retrosynthetic analysis (e.g., Scheme 37 in ) aligns ligand synthesis with target metal coordination geometries. Collaborative studies combining synthetic chemistry and computational modeling (e.g., DFT) validate design principles .
Methodological Considerations
Q. What experimental designs mitigate challenges in synthesizing air-sensitive Hbpca complexes?
Q. How can researchers analyze π–π stacking interactions in Hbpca-based supramolecular assemblies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
